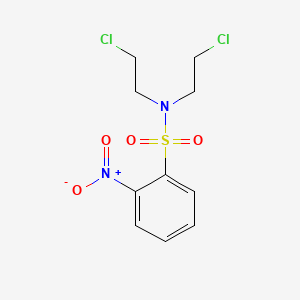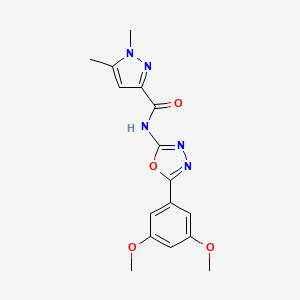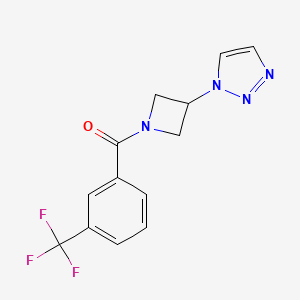
n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide is a chemical compound that has been used in various scientific research . It is a derivative of estradiol with a nitrogen mustard moiety . This gives it alkylating properties . In vivo, the nitrogen mustard component is active and can alklyate DNA and other cellular components (such as tubulin components) of rapidly dividing cells .
Molecular Structure Analysis
The molecular structure of this compound is complex and involves multiple functional groups . The compound contains nitrogen, chlorine, and sulfur atoms, which contribute to its reactivity .Chemical Reactions Analysis
This compound is known to undergo various chemical reactions. For instance, it can participate in alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death and ideally, tumor shrinkage . More detailed information about its chemical reactions can be found in specific scientific studies .Scientific Research Applications
Catalytic Applications in Chemical Reactions
N,N-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide derivatives have been used in catalytic applications. For instance, a Nickel (II) complex containing a similar sulfonamide structure demonstrated effectiveness in catalyzing the reduction of nitrobenzenes, contributing to green chemistry applications due to the environmental harmlessness of the reaction products (Dayan et al., 2019).
Versatility in Organic Synthesis
In organic chemistry, compounds similar to this compound have shown exceptional versatility. For example, 2- and 4-Nitrobenzenesulfonamides are used for the preparation of secondary amines and for protecting amines, demonstrating their utility in complex organic syntheses (Fukuyama et al., 1995).
Role in Developing Carbonic Anhydrase Inhibitors
Research has shown that derivatives of 4-Chloro-3-nitrobenzenesulfonamide, a related compound, can react with certain electrophilic phenols to produce [1,4]oxazepine-based sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).
Applications in Analytical Chemistry
Derivatives of this compound have been utilized in analytical chemistry. For example, Sodium N-bromo-p-nitrobenzenesulfonamide, a related compound, has proven useful as an oxidizing titrant in various chemical analyses (Gowda et al., 1983).
Advancements in Sensor Technology
This compound and its derivatives have been explored in sensor technology. One study involved using bis-sulfonamides, similar in structure, for developing sensors to detect heavy metal ions, indicating their potential in environmental and health-care monitoring (Sheikh et al., 2016).
Mechanism of Action
The mechanism of action of n,n-Bis(2-chloroethyl)-2-nitrobenzenesulfonamide involves the alkylation of DNA or other cellular components . This causes DNA damage in rapidly dividing cancerous cells leading to cell death . The compound’s estrogen component allows it to bind more selectively to active estrogen receptors .
Safety and Hazards
properties
IUPAC Name |
N,N-bis(2-chloroethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O4S/c11-5-7-13(8-6-12)19(17,18)10-4-2-1-3-9(10)14(15)16/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPWFHQUILGARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N(CCCl)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(mesitylmethyl)thio]-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2492401.png)
![2-(3,4-dichlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2492402.png)
![6-[(4-Fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2492403.png)


![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2492408.png)
![N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2492409.png)




![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2492420.png)
![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)
